1,2,4,5-Tetrafluorobenzene
Overview
Description
1,2,4,5-Tetrafluorobenzene , also known as 2,3,5,6-Tetrafluorobenzene , is an aromatic compound with the chemical formula C~6~H~2~F~4~ . It consists of four fluorine atoms substituted onto a benzene ring. The molecular weight of this compound is approximately 150.07 g/mol .
Synthesis Analysis
The synthesis of 1,2,4,5-Tetrafluorobenzene involves introducing fluorine atoms onto the benzene ring. Various methods can achieve this, including electrophilic fluorination or substitution reactions. Researchers have explored different synthetic routes to obtain this compound .
Molecular Structure Analysis
1,2,4,5-Tetrafluorobenzene has a planar structure due to its aromatic nature. The four fluorine atoms are positioned at the 1, 2, 4, and 5 positions around the benzene ring. The molecule exhibits C~6~ symmetry and is relatively stable .
Chemical Reactions Analysis
1,2,4,5-Tetrafluorobenzene can participate in various chemical reactions typical of aromatic compounds. These include electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions. The presence of fluorine atoms affects the reactivity and selectivity of these reactions .
Physical And Chemical Properties Analysis
Scientific Research Applications
- 1,2,4,5-Tetrafluorobenzene is employed as an intermediate in organic synthesis . This means it’s used in the production of other complex organic compounds.
Organic Synthesis
Pharmaceutical Intermediate
In terms of its properties, 1,2,4,5-Tetrafluorobenzene has a molecular weight of 150.0737 . It’s not miscible or difficult to mix in water . It should be stored away from oxidizing agents, in a cool, dry, well-ventilated condition, and away from ignition sources .
- 1,2,4,5-Tetrafluorobenzene is used in the study of thermophysical properties . These studies involve measuring properties such as heat capacity, enthalpy, and entropy under various conditions.
Thermophysical Property Research
Fluorinated Building Blocks
- 1,2,4,5-Tetrafluorobenzene is used in the NIST ThermoData Engine (TDE) for pure compounds . This involves the dynamic data analysis of thermodynamic property data for pure compounds, with a primary focus on organics .
- The methods used in these studies typically involve precise measurements using various techniques. The specific procedures would depend on the property being measured and the conditions of the experiment .
- The results of these studies provide valuable data for understanding the behavior of the compound under different conditions, which can be useful in various scientific and industrial applications .
- 1,2,4,5-Tetrafluorobenzene is used in the study of chemical structures . These studies involve understanding the molecular structure and properties of the compound .
- The methods used in these studies typically involve various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .
- The outcomes of these studies are a better understanding of the compound’s structure, which can be useful in various applications, such as drug design, materials science, and more .
ThermoData Engine (TDE) for Pure Compounds
Chemical Structure Studies
properties
IUPAC Name |
1,2,4,5-tetrafluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXUIOOHCIQXRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186367 | |
Record name | 1,2,4,5-Tetrafluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90186367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,5-Tetrafluorobenzene | |
CAS RN |
327-54-8 | |
Record name | 1,2,4,5-Tetrafluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=327-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4,5-Tetrafluorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000327548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 327-54-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10249 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,4,5-Tetrafluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90186367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4,5-tetrafluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.746 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,5,6-Tetrafluorobenzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB3CL8US2H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.